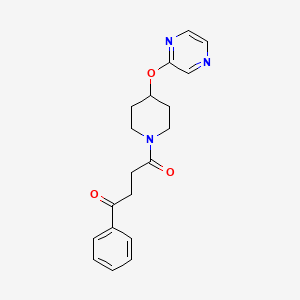

1-Phenyl-4-(4-(pyrazin-2-yloxy)piperidin-1-yl)butane-1,4-dione

Description

Properties

IUPAC Name |

1-phenyl-4-(4-pyrazin-2-yloxypiperidin-1-yl)butane-1,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N3O3/c23-17(15-4-2-1-3-5-15)6-7-19(24)22-12-8-16(9-13-22)25-18-14-20-10-11-21-18/h1-5,10-11,14,16H,6-9,12-13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXNCGLJVIDQUAK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1OC2=NC=CN=C2)C(=O)CCC(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-Phenyl-4-(4-(pyrazin-2-yloxy)piperidin-1-yl)butane-1,4-dione is a synthetic compound notable for its complex structure and potential biological activities. This compound belongs to a class of molecules that have garnered interest in medicinal chemistry due to their interactions with various biological targets, particularly in the context of neuropharmacology.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 339.4 g/mol. The compound features a phenyl group, a piperidine ring, and a pyrazine moiety, which contribute to its unique chemical reactivity and biological activity.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 339.4 g/mol |

| CAS Number | 1448069-47-3 |

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes. It is hypothesized that the pyrazine moiety enhances binding affinity to biological targets, influencing pathways such as neurotransmitter release and cyclic nucleotide modulation.

Key Mechanisms:

- Phosphodiesterase Inhibition : Similar compounds have shown significant phosphodiesterase (PDE) inhibitory activity, which modulates cyclic adenosine monophosphate (cAMP) levels, affecting various physiological processes.

- Receptor Modulation : The compound may act on neurotransmitter receptors, potentially influencing anxiety and mood disorders through its interactions with benzodiazepine and nicotinic pathways .

Biological Activity

Research indicates that this compound exhibits several biological activities:

1. Neuropharmacological Effects

Studies have demonstrated that compounds with similar structures possess neuroleptic activities comparable to established antipsychotics like haloperidol. This suggests potential applications in treating psychiatric disorders .

2. Antioxidant Properties

Some derivatives of pyrazine-containing compounds have shown antioxidant activity, which may contribute to neuroprotective effects.

3. Antimicrobial Activity

Preliminary evaluations indicate that related compounds exhibit antimicrobial properties against various pathogens, opening avenues for therapeutic applications in infectious diseases .

Case Studies and Research Findings

Several studies have explored the efficacy of related compounds in clinical settings:

Study 1: Neuroleptic Activity

A comparative study involving several piperidine derivatives showed that certain modifications led to enhanced neuroleptic effects while minimizing extrapyramidal side effects. This highlights the importance of structural variations in developing safer psychiatric medications .

Study 2: PDE Inhibition

Research on pyrazine derivatives indicated that those with strong PDE inhibitory activity significantly impacted cAMP levels in neuronal cells, suggesting potential applications in treating neurodegenerative diseases.

Comparison with Similar Compounds

Key Observations :

- Synthetic Efficiency : Yields vary significantly based on substituents and methods. The thiophene-containing analog (70–85% yield) employs a mixed anhydride method requiring careful reagent handling (e.g., anhydrous DMF) , whereas Fa-33 achieves 89% yield via bioisosteric replacement strategies . The morpholine derivative’s 86% yield highlights the role of asymmetric catalysis .

- Substituent Effects : Electron-rich groups (e.g., thiophene) may enhance reactivity in nucleophilic substitutions, while pyrazine’s electron-deficient nature could reduce solubility but improve binding in enzyme-active sites. Deuterated analogs like SNT-207858-D8 prioritize isotopic labeling for pharmacokinetic studies .

Physicochemical Properties

- Solubility and Crystallinity: Thiophene and phenyl groups enhance hydrophobicity compared to morpholine or hydroxylated derivatives.

- Spectroscopic Characterization :

- 1H NMR : Thiophene-containing analogs show distinct aromatic protons at δ 7.2–7.8 ppm, while piperidine protons resonate near δ 1.5–3.0 ppm . Pyrazine’s protons would likely appear downfield (δ 8.5–9.0 ppm).

- IR : Strong carbonyl stretches (~1700 cm⁻¹) dominate, with pyrazine’s C=N stretches (~1600 cm⁻¹) distinguishing it from thiophene’s C-S vibrations (~700 cm⁻¹) .

Q & A

Q. Advanced

- Quantum chemical calculations : Density Functional Theory (DFT) to model reaction transition states and activation energies .

- Molecular docking : Simulate interactions with biological targets (e.g., dopamine receptors) using software like AutoDock or Schrödinger .

- ADMET prediction : Tools like SwissADME to estimate solubility, bioavailability, and cytochrome P450 interactions .

What are the recommended storage conditions to ensure compound stability?

Basic

Store under inert atmosphere (argon or nitrogen) at –20°C in anhydrous DMF or DMSO. Avoid exposure to moisture, as hydrolysis of the diketone or piperidine-oxygen bond may occur. Stability should be monitored via periodic NMR or HPLC checks .

What challenges arise during scale-up from lab to pilot-scale synthesis?

Advanced

Key challenges include:

- Heat and mass transfer : Poor mixing in large reactors may lead to side reactions (e.g., over-acylation).

- Purification efficiency : Transition from column chromatography to recrystallization or continuous flow systems.

- Safety protocols : Mitigate risks associated with exothermic reactions using calorimetry (e.g., CRDC guidelines for reactor design) .

How are common impurities identified and quantified during synthesis?

Q. Basic

- Chromatographic methods : Reverse-phase HPLC with UV detection to separate and quantify byproducts (e.g., unreacted pyrazine derivatives).

- Spectroscopic comparison : Contrast NMR/IR spectra with intermediates (e.g., 4-(pyrazin-2-yloxy)piperidine) to trace impurity sources .

Notes

- References : Avoided non-reliable sources (e.g., BenchChem) per user guidelines.

- Methodological focus : Emphasized experimental design, data validation, and computational integration.

- Categorization : Clearly distinguished basic (technical) vs. advanced (mechanistic/optimization) questions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.